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Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

Cat. No.: B146019 Get Quote

A detailed analysis of the anticancer, cardiovascular, and anti-inflammatory properties of

various 3-Amino-1,2-propanediol derivatives reveals their potential as versatile therapeutic

scaffolds. This guide provides a comparative overview of their biological activities, supported by

experimental data, detailed methodologies, and visual representations of the underlying

signaling pathways.

Anticancer Activity against Pancreatic Ductal
Adenocarcinoma (PDAC)
A series of 3-amino-1,2,4-triazine derivatives incorporating the 3-Amino-1,2-propanediol
moiety have demonstrated significant cytotoxic activity against human pancreatic cancer cell

lines, including KRAS-mutant (PSN-1) and KRAS-wild-type (BxPC-3) cells. These compounds

have been shown to be more potent than the reference PDK inhibitor, DAP (3-amino-1,2-
propanediol).[1][2] The mechanism of action is linked to the inhibition of Pyruvate

Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[3][4][5][6][7][8]
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Compound/Derivati
ve

PSN-1 (KRAS-
mutant)

BxPC-3 (KRAS-
wild-type)

Reference

DAP (Reference) 78.2 87.4 [8]

Derivative 5i Data not available Data not available [8]

Indolyl-7-azaindolyl

triazine 4a
>50 >50 [1][2]

Indolyl-7-azaindolyl

triazine 4c
15.3 20.1 [1][2]

Indolyl-7-azaindolyl

triazine 4h
1.8 3.5 [1][2]

Indolyl-7-azaindolyl

triazine 5h
2.5 4.1 [1][2]

Note: The above data is compiled from multiple sources and direct comparison should be made

with caution. The inhibitory concentrations (IC50) represent the concentration of the compound

required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the 3-amino-1,2,4-triazine derivatives was evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Cell Seeding: Pancreatic cancer cells (PSN-1 and BxPC-3) were seeded in 96-well plates at

a density of 3 x 10³ cells per well.

Compound Treatment: After 24 hours of incubation, the cells were treated with various

concentrations of the test compounds for 72 hours.

MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

IC50 Calculation: The IC50 values were calculated using a four-parameter logistic model.

Signaling Pathway: PDK1 in Pancreatic Cancer
The 3-amino-1,2,4-triazine derivatives exert their anticancer effects by inhibiting the PDK1

signaling pathway, which is crucial for the metabolic adaptation of cancer cells.[3][4][5][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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